3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
Overview
Description
This compound is a pyrrolidinedione derivative with a phenyl group attached to the 3-position of the pyrrolidinedione ring. The phenyl group is further substituted with a 5-chloro-2-phenoxyphenyl group. Pyrrolidinediones, also known as 2,4-pyrrolidinediones or succinimides, are a class of organic compounds that are derived from pyrrolidine (a five-membered ring with four carbon atoms and one nitrogen atom) by oxidation of the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinedione ring, followed by substitution at the 3-position with the 5-chloro-2-phenoxyphenyl group. This could potentially be achieved through a variety of synthetic methods, including condensation reactions, substitution reactions, or possibly even a multi-step synthesis involving the formation of an intermediate compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinedione ring, which would likely contribute to the compound’s chemical reactivity and physical properties. The 5-chloro-2-phenoxyphenyl group would add additional complexity to the molecule’s structure and could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a pyrrolidinedione derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl groups of the pyrrolidinedione ring, or reactions involving the 5-chloro-2-phenoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidinedione ring and the 5-chloro-2-phenoxyphenyl group could affect properties such as the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis of novel compounds and their structural elucidation:
A study on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives explores the potential antimicrobial activities of synthesized compounds against various bacterial and fungal strains. The structural features and synthesis process of these compounds are detailed, emphasizing the relevance of structural modifications to enhance biological activity (Jat et al., 2006).
Research on 3-Benzoyl-4-hydroxyisochromen-1-one derivatives discusses their synthesis and synthetic applications. The cyclization of phenacyl phthalates to produce these derivatives showcases the chemical versatility and potential utility in further synthetic pathways (Hradil et al., 2006).
Biochemical Evaluation
The biochemical evaluation of compounds derived from similar structural frameworks to "3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione" reveals insights into their potential therapeutic applications:
- A study on the synthesis and biochemical evaluation of analogues of aminoglutethimide, based on phenylpyrrolidine-2,5-dione, demonstrates the process of evaluating inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side-chain cleavage enzyme systems. This highlights the significance of structural analogues in medicinal chemistry research (Daly et al., 1986).
Photoluminescent Properties
- Investigations into new photoluminescent conjugated polymers with 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) units explore the synthesis and optical properties of these materials, demonstrating their potential in electronic applications due to their solubility, processability, and stability (Beyerlein & Tieke, 2000).
Structural and Stability Investigations
- A detailed study on the influence of electron delocalization upon the stability and structure of potential N-heterocyclic carbene precursors showcases the importance of structural analysis in understanding the reactivity and stability of novel compounds. The findings shed light on the electronic properties and potential applications of these compounds in catalysis (Hobbs et al., 2010).
Future Directions
The study of pyrrolidinedione derivatives and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research on this specific compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .
Properties
IUPAC Name |
3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-9-11(18)7-8-15(13)22-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXTYFZLKJOGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C(C1=O)C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728030 | |
Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162120-35-5 | |
Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methyl-2,4-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162120-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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